Conformational Restriction by the Cyclopropyl Ring
The cyclopropyl group in CAS 1250196-74-7 imparts a fixed dihedral angle of approximately 0° between the cyclopropane ring plane and the attached carbon, constraining the molecular backbone into a specific rigid conformation. This stereoelectronic effect differentiates it from acyclic analogs such as tert-butyl N-(2-aminoethyl)carbamate (CAS 57260-73-8), which possesses free rotation around the C-C bonds and a dihedral angle that can vary across 360° [1].
Acyclic analog: 360° variable rotation.
| Evidence Dimension | Conformational flexibility (accessible dihedral angles) |
|---|---|
| Target Compound Data | Fixed dihedral angle (~0°) constrained by cyclopropyl ring geometry |
| Comparator Or Baseline | Acyclic analog tert-butyl N-(2-aminoethyl)carbamate: unrestricted rotation (360° dihedral range) |
| Quantified Difference | Qualitative: rigid vs. flexible conformation (0° fixed vs. 360° variable) |
| Conditions | Molecular geometry analysis; class-level inference based on cyclopropane stereoelectronic properties |
Why This Matters
Conformational preorganization reduces the entropic penalty upon target binding, enhancing binding affinity and selectivity in kinase and protease inhibitor programs, making this scaffold preferable over flexible analogs for lead optimization.
- [1] Talele, T. T. (2016). The 'Cyclopropyl Fragment' in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. View Source
